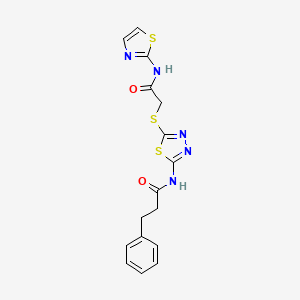
(Z)-N-(5-(4-(二甲氨基)苄叉基)-4-氧代-2-硫代噻唑烷-3-基)-4-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于化合物 (Z)-N-(5-(4-(二甲氨基)苄叉基)-4-氧代-2-硫代噻唑烷-3-基)-4-甲基苯甲酰胺(也称为 N-[(5Z)-5-[[4-(二甲氨基)苯基]亚甲基]-4-氧代-2-硫代-1,3-噻唑烷-3-基]-4-甲基苯甲酰胺)的科学研究应用的全面分析。
抗菌活性
该化合物已被证明具有作为抗菌剂的巨大潜力。其结构使其能够与细菌细胞膜相互作用,破坏其完整性并导致细胞死亡。 研究表明它对多种细菌菌株有效,包括革兰氏阳性菌和革兰氏阴性菌 。这使其成为开发新型抗生素的有希望的候选药物,特别是在抗生素耐药性不断上升的情况下。
抗癌特性
研究表明,该化合物对多种癌细胞系具有细胞毒性作用。 它通过激活特定的细胞途径诱导癌细胞凋亡(程序性细胞死亡) 。这种特性对于开发靶向癌症疗法特别有价值,这种疗法可以最大程度地减少对健康细胞的损害,同时有效地消除癌细胞。
抗氧化活性
已发现该化合物具有很强的抗氧化性能。 它可以清除自由基并减少细胞中的氧化应激 。这种活性对于保护细胞免受活性氧(ROS)引起的损伤至关重要,ROS与衰老和各种疾病(包括癌症和神经退行性疾病)有关。
材料科学应用
除了其生物学应用外,该化合物在材料科学领域也具有潜在用途。其独特的化学结构使其可以被掺入聚合物和其他材料中以增强其性能。例如,它可以用来改善某些材料的热稳定性和机械强度,使其更适合工业应用。
作用机制
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin . The compound’s interaction with tyrosinase is key to its biological activity.
Mode of Action
The compound acts as a competitive inhibitor of tyrosinase . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thus inhibiting its activity . This interaction is facilitated by the compound’s β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold, which is similar to the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a known inhibitory structure for tyrosinase .
Biochemical Pathways
By inhibiting tyrosinase, the compound disrupts the melanogenesis pathway , which leads to the production of melanin . This results in a decrease in melanin production, which can have various downstream effects depending on the context, such as lightening the color of skin or hair.
Result of Action
The compound’s inhibition of tyrosinase leads to a significant and concentration-dependent decrease in intracellular melanin content . This anti-melanogenic effect is due to the inhibition of tyrosinase activity . In vitro assays using B16F10 melanoma cells have shown that the compound’s anti-melanogenic effects are considerably greater than those of kojic acid, a commonly used tyrosinase inhibitor .
生化分析
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . This interaction involves the compound binding to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
In B16F10 melanoma cells, the compound has been observed to significantly inhibit intracellular melanin content and cellular tyrosinase activity . This suggests that the compound can influence cell function by affecting cell signaling pathways related to melanin synthesis .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to the active site of tyrosinase, thereby inhibiting the enzyme’s activity . This interaction results in a decrease in melanin synthesis, as tyrosinase is a key enzyme in this process .
Temporal Effects in Laboratory Settings
The effects of the compound on cellular function have been observed over time in laboratory settings . The compound has been found to have a potent inhibitory effect on mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells .
Metabolic Pathways
The compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase . The compound’s inhibitory effect on tyrosinase can affect metabolic flux and metabolite levels related to this pathway .
Subcellular Localization
The subcellular localization of the compound is not explicitly known. Given its activity against tyrosinase, it is likely that the compound localizes to areas where this enzyme is present .
属性
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEVQHHRRNMFAB-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
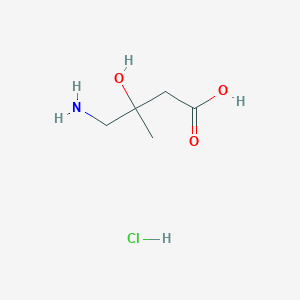
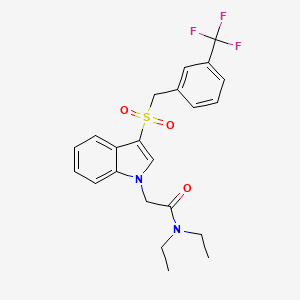
![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)
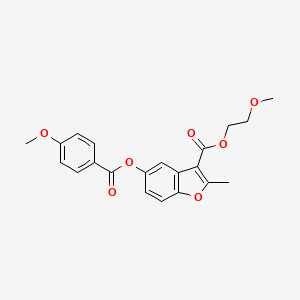
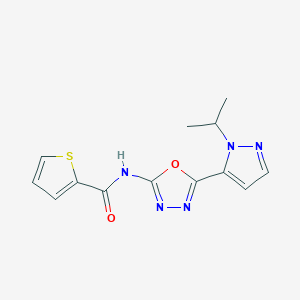
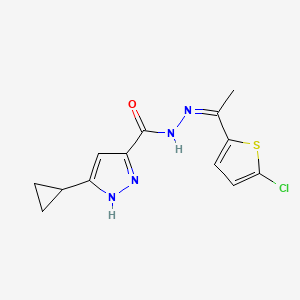
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)
![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)
![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)
![1-{4-[(1,3-Benzothiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2365789.png)
